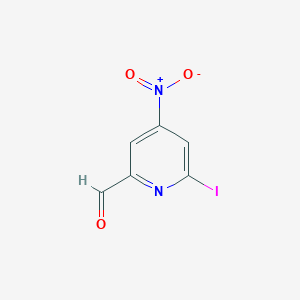
6-Iodo-4-nitropyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-4-nitropyridine-2-carbaldehyde is a heterocyclic organic compound that features both iodine and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-4-nitropyridine-2-carbaldehyde typically involves the nitration of 6-iodopyridine followed by formylation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation step often employs Vilsmeier-Haack reaction conditions, where the nitrated pyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Iodo-4-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon, or chemical reductants like tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 6-Iodo-4-aminopyridine-2-carbaldehyde.
Oxidation: 6-Iodo-4-nitropyridine-2-carboxylic acid.
Applications De Recherche Scientifique
6-Iodo-4-nitropyridine-2-carbaldehyde has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-Iodo-4-nitropyridine-2-carbaldehyde largely depends on the specific reactions it undergoes and the context in which it is used. For instance, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules .
Comparaison Avec Des Composés Similaires
4-Nitropyridine-2-carbaldehyde: Lacks the iodine substituent, leading to different reactivity and applications.
6-Bromo-4-nitropyridine-2-carbaldehyde: Similar structure but with bromine instead of iodine, which can affect the compound’s reactivity and the types of reactions it undergoes.
6-Iodo-3-nitropyridine-2-carbaldehyde: Positional isomer with the nitro group in a different position, leading to different chemical properties and reactivity.
Uniqueness: The iodine atom facilitates various cross-coupling reactions, while the nitro group can undergo reduction and other transformations, making this compound a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H3IN2O3 |
|---|---|
Poids moléculaire |
278.00 g/mol |
Nom IUPAC |
6-iodo-4-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3IN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H |
Clé InChI |
LKMYTYGWQBDQMS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















